O-(2-Benzylphenyl)-choline iodide
Description
O-(2-Benzylphenyl)-choline iodide is a choline-based ionic compound characterized by a benzylphenyl group attached to the choline moiety via an ether linkage.
Properties
IUPAC Name |
2-(2-benzylphenoxy)ethyl-trimethylazanium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24NO.HI/c1-19(2,3)13-14-20-18-12-8-7-11-17(18)15-16-9-5-4-6-10-16;/h4-12H,13-15H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQBPXNBJQJAEX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC1=CC=CC=C1CC2=CC=CC=C2.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80638406 | |
| Record name | 2-(2-Benzylphenoxy)-N,N,N-trimethylethan-1-aminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80638406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111500-79-9 | |
| Record name | 2-(2-Benzylphenoxy)-N,N,N-trimethylethan-1-aminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80638406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-(2-Benzylphenyl)-choline iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Benzylphenyl)-choline iodide typically involves the following steps:
Starting Materials: The synthesis begins with 2-benzylphenol and choline chloride.
Reaction: The 2-benzylphenol is first converted to its corresponding tosylate or mesylate derivative using tosyl chloride or mesyl chloride in the presence of a base such as pyridine.
Quaternization: The tosylate or mesylate derivative is then reacted with choline chloride in an aprotic solvent like acetonitrile or dimethylformamide (DMF) to form the quaternary ammonium salt.
Iodide Exchange: Finally, the chloride ion is exchanged with iodide using sodium iodide in acetone to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of starting materials and reagents.
Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification: Techniques such as crystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
O-(2-Benzylphenyl)-choline iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles.
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include azide or cyanide derivatives.
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Reduction: Products include benzyl alcohol derivatives.
Scientific Research Applications
Scientific Research Applications
-
Neuropharmacology
- Acetylcholinesterase Inhibition : O-(2-Benzylphenyl)-choline iodide has been studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic transmission, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease .
- Cognitive Enhancement : Research indicates that compounds similar to this compound may enhance cognitive functions by modulating cholinergic signaling pathways. These effects are particularly relevant in models of cognitive decline induced by aging or neurodegeneration.
-
Pharmacological Studies
- Potential Therapeutic Uses : The compound has been explored for its potential in treating conditions related to cholinergic deficits, including Alzheimer's disease and other forms of dementia. In vitro studies have demonstrated significant AChE inhibitory activity, suggesting its utility as a lead compound for further drug development .
- Behavioral Studies : Animal models have shown that administration of this compound can improve memory retention and learning capabilities, supporting its role as a cognitive enhancer.
- Chemical Biology
Case Studies
Mechanism of Action
The mechanism of action of O-(2-Benzylphenyl)-choline iodide involves its interaction with biological molecules:
Molecular Targets: It can interact with acetylcholine receptors due to its structural similarity to acetylcholine.
Pathways: It may influence cholinergic signaling pathways, affecting neurotransmission and muscle contraction.
Comparison with Similar Compounds
Comparison with Structurally Similar Choline Derivatives
Substituent Effects on Physicochemical Properties
Key structural analogs include:
| Compound Name | Substituent Group | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|
| Choline iodide (ChI) | None (base structure) | 299.10 | Catalysis, solvent chemistry |
| O-(2-Naphthyloxycarbonyl)-choline iodide | Naphthyloxycarbonyl | Not provided | Synthetic intermediates |
| O-(o-Nitrocinnamoyl)-choline iodide | Nitrocinnamoyl | 406.22 | IR spectroscopy studies |
| O-(2-Benzylphenyl)-choline iodide | Benzylphenyl | Not provided | Hypothesized catalytic roles |
The benzylphenyl group in this compound introduces aromaticity and steric hindrance, which may reduce water solubility compared to unmodified choline iodide but improve compatibility with organic substrates in reactions like dehydration .
Catalytic Performance in Dehydration Reactions
highlights the superior catalytic efficiency of choline iodide (ChI) over choline chloride (ChCl) and bromide (ChBr) in the dehydration of D-glucose to 5-hydroxymethylfurfural (5-HMF), with yields of 85%, 70%, and 78%, respectively, under identical conditions. The benzylphenyl group may further modulate substrate accessibility or stabilize transition states due to its aromatic π-system .
Q & A
Basic Research Questions
Q. What are the optimal synthesis conditions for O-(2-Benzylphenyl)-choline iodide to ensure high purity?
- Methodological Answer : High-purity synthesis can be achieved using eutectic mixtures. For example, a 1:2 molar ratio of choline iodide to hydrogen bond donors (e.g., urea) under controlled heating (60–80°C) reduces impurities by stabilizing ionic interactions. Post-synthesis purification via recrystallization in ethanol or acetonitrile is recommended, as these solvents minimize residual salts .
Q. Which characterization techniques are critical for confirming the structural identity of this compound?
- Methodological Answer :
- X-ray diffraction (XRD) : Resolve crystal structure parameters (e.g., cubic or tetragonal phases) and lattice constants (e.g., NaCl-type cubic phase with a = 10.08 Å for choline iodide) .
- NMR spectroscopy : Detect molecular dynamics, such as anisotropic rotation of the benzylphenyl group (e.g., H NMR chemical shifts at δ 3.2–3.5 ppm for choline protons) .
- Elemental analysis : Validate stoichiometry (e.g., CHINO for choline iodide) .
Advanced Research Questions
Q. How can discrepancies in phase transition temperatures of this compound be resolved using DSC and XRD?
- Methodological Answer : Contradictions in DSC data (e.g., overlapping peaks at 362 K and 368 K) may arise from heating rate variations. To resolve this:
- Perform variable-rate DSC (e.g., 2–10 K/min) to isolate overlapping transitions .
- Correlate with high-temperature XRD to identify structural changes (e.g., cubic-to-tetragonal phase shifts at 435 K) .
- Example Data :
| Technique | Phase Transition (K) | Enthalpy (kJ/mol) | Structure Change |
|---|---|---|---|
| DSC | 362, 368, 435 | 6.23, 12.8, N/A | Amorphous → Cubic → Tetragonal |
| XRD | 435 | N/A | Cubic (a = 10.08 Å) → Tetragonal (a = 8.706 Å, c = 6.144 Å) |
- Reference : .
Q. What molecular dynamics govern ion mobility in this compound under solid-state conditions?
- Methodological Answer :
- Use spin-lattice relaxation NMR () to quantify activation energies for ion rotation (e.g., 105–110 kJ/mol for choline iodide) .
- Observe "quenching" effects at phase transitions (e.g., abrupt reduction in diffusional motion at 430 K) via variable-temperature NMR .
- Key Insight : Anisotropic rotation of the benzylphenyl group dominates below 360 K, while isotropic diffusion prevails in high-temperature phases .
Q. How do structural modifications (e.g., benzylphenyl substitution) alter the thermal stability of choline iodide analogs?
- Methodological Answer :
- Compare thermogravimetric analysis (TGA) profiles of analogs (e.g., O-(2-Benzylphenyl)- vs. O-(4-Methylphenyl)-choline iodide).
- Link decomposition onset temperatures to steric effects: Bulky substituents (e.g., benzyl) increase thermal stability by hindering ion dissociation .
- Example Finding : Benzyl-substituted analogs show 20–30 K higher decomposition thresholds than unsubstituted choline iodide .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the number of solid-solid phase transitions in choline iodide?
- Methodological Answer : Earlier studies reported two transitions (436 K and 367 K), but recent XRD/DSC data reveal three transitions (362 K, 368 K, 435 K). This discrepancy arises from:
- Instrument sensitivity : Older DSC systems may miss low-energy transitions.
- Sample history : Annealing or quenching samples can stabilize metastable phases .
- Resolution : Use synchrotron XRD for sub-Ångström structural resolution and modulated DSC for low-energy transition detection .
Experimental Design Guidelines
- Synthesis : Prioritize eutectic methods for scalability and purity .
- Characterization : Combine XRD (structural), DSC (thermal), and NMR (dynamic) datasets .
- Data Reporting : Include heating/cooling rates, solvent history, and crystallographic parameters (e.g., space group, Z-value) to enable reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
